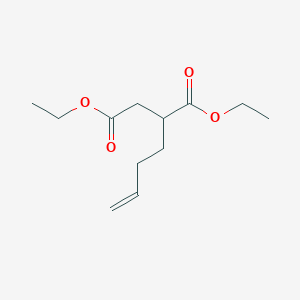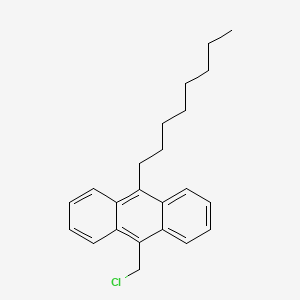![molecular formula C30H34N4O2 B14206153 N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] CAS No. 832731-34-7](/img/structure/B14206153.png)
N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] is an organic compound with the chemical formula C30H34N4O2. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] typically involves the reaction of N1-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine with a peroxide compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on cellular processes.
Medicine: Studied for its potential use in drug development, particularly in the treatment of oxidative stress-related diseases.
Industry: Employed as an antiozonant in rubber manufacturing to prevent degradation caused by ozone exposure.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Electrophilic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, potentially affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Commonly used as an antiozonant in rubbers.
N,N’-Di-2-butyl-1,4-phenylenediamine: Used as an antioxidant in fuels.
Uniqueness
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine] is unique due to its dual functionality as both an antioxidant and an antiozonant. This dual functionality makes it particularly valuable in applications where both properties are desired, such as in the rubber and polymer industries.
Propiedades
Número CAS |
832731-34-7 |
|---|---|
Fórmula molecular |
C30H34N4O2 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
4-N-phenyl-1-N-propan-2-yl-4-N-(N-[4-(propan-2-ylamino)phenyl]anilino)peroxybenzene-1,4-diamine |
InChI |
InChI=1S/C30H34N4O2/c1-23(2)31-25-15-19-29(20-16-25)33(27-11-7-5-8-12-27)35-36-34(28-13-9-6-10-14-28)30-21-17-26(18-22-30)32-24(3)4/h5-24,31-32H,1-4H3 |
Clave InChI |
HBIZSJVNGAOFBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC=C(C=C1)N(C2=CC=CC=C2)OON(C3=CC=CC=C3)C4=CC=C(C=C4)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide](/img/structure/B14206074.png)
![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)
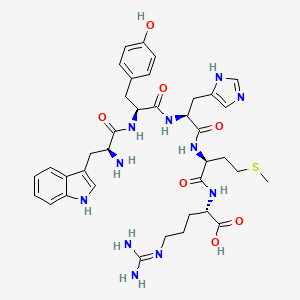
![2-[2-(Ethylsulfanyl)pyridin-3-yl]-1,3-benzothiazole](/img/structure/B14206092.png)

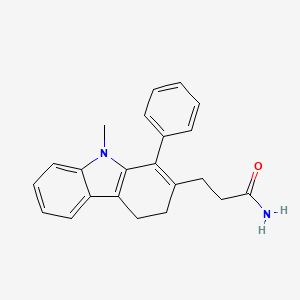
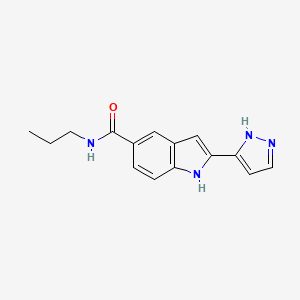
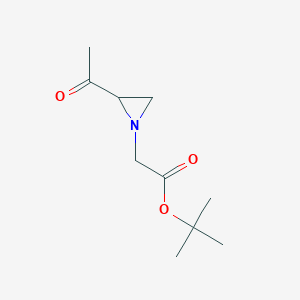
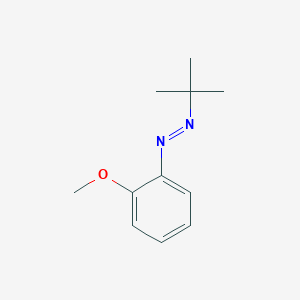
![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)
